molecular formula C62H107N23O21S B1679559 Peptide 78 CAS No. 132116-62-2

Peptide 78

Cat. No.: B1679559
CAS No.: 132116-62-2
M. Wt: 1542.7 g/mol
InChI Key: BNIFSVVAHBLNTN-XKKUQSFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide 78: , also known as Epithelial Neutrophil-Activating this compound, is a chemokine that plays a crucial role in the immune response. It is a potent chemoattractant and activator of neutrophils, which are essential components of the immune system. This peptide is involved in various physiological and pathological processes, including inflammation, infection, and tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptide 78 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .

Industrial Production Methods: In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines can perform all the necessary steps, including coupling, deprotection, and cleavage, to produce large quantities of peptides efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions: Peptide 78 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted variants of this compound, each with distinct biological properties .

Scientific Research Applications

Peptide 78 has a wide range of scientific research applications:

    Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-protein interactions.

    Biology: this compound is involved in research on immune response, inflammation, and cell signaling pathways.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, infections, and cancer.

    Industry: this compound is used in the development of diagnostic assays and therapeutic agents

Mechanism of Action

Peptide 78 exerts its effects by binding to specific receptors on the surface of neutrophils, leading to their activation and migration to sites of infection or inflammation. The molecular targets include chemokine receptors such as CXCR1 and CXCR2. The binding of this compound to these receptors triggers intracellular signaling pathways, resulting in the release of reactive oxygen species, proteases, and other inflammatory mediators .

Comparison with Similar Compounds

Peptide 78 can be compared with other chemokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). While all these chemokines play roles in immune response and inflammation, this compound is unique in its potent neutrophil-activating properties. Similar compounds include:

This compound’s unique ability to specifically activate neutrophils makes it a valuable tool in studying neutrophil-related immune responses and developing targeted therapies for inflammatory diseases.

Properties

CAS No.

132116-62-2

Molecular Formula

C62H107N23O21S

Molecular Weight

1542.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C62H107N23O21S/c1-29(2)47(57(102)74-30(3)48(93)81-38(60(105)106)25-43(65)89)83-53(98)36(26-45(91)92)80-55(100)41-16-11-22-85(41)59(104)37(24-42(64)88)75-44(90)27-73-49(94)39(28-86)82-51(96)33(14-9-20-72-62(69)70)77-54(99)40-15-10-21-84(40)58(103)35(12-6-7-18-63)79-50(95)32(13-8-19-71-61(67)68)76-52(97)34(17-23-107-5)78-56(101)46(66)31(4)87/h29-41,46-47,86-87H,6-28,63,66H2,1-5H3,(H2,64,88)(H2,65,89)(H,73,94)(H,74,102)(H,75,90)(H,76,97)(H,77,99)(H,78,101)(H,79,95)(H,80,100)(H,81,93)(H,82,96)(H,83,98)(H,91,92)(H,105,106)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1

InChI Key

BNIFSVVAHBLNTN-XKKUQSFHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N

Appearance

Solid powder

132116-62-2

Purity

>98% (or refer to the Certificate of Analysis)

sequence

TMRKPRSGNPDVAN

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

peptide 78
Thr-Met-Arg-Lys-Pro-Arg-Ser-Gly-Asn-Pro-Asp-Val-Ala-Asn
threonyl-methionyl-argininyl-lysyl-prolyl-arginyl-seryl-glycyl-asparaginyl-prolyl-aspartyl-valyl-alanyl-asparagine

Origin of Product

United States

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